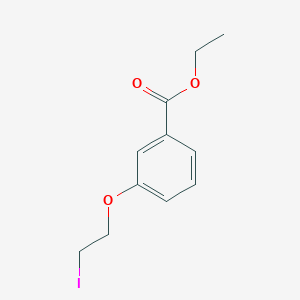

Ethyl 3-(2-iodoethoxy)benzoate

Description

Structural Features and Significance of Benzoate (B1203000) Esters with Alkoxy Chains in Chemical Research

The structure of a benzoate ester with an alkoxy chain, R-O-Ar-COOR', is significant due to the interplay between its constituent parts. The aromatic ring (Ar), the ester group (-COOR'), and the alkoxy chain (R-O-) each confer distinct properties and potential for chemical modification.

The ester group itself is a key functional moiety. Ethyl benzoate, a simple archetype, is synthesized via the Fischer esterification of benzoic acid and ethanol (B145695) and serves as an intermediate in the production of fine chemicals and pharmaceuticals. The nature of the alkoxy chain attached to the benzoate ring can significantly influence the molecule's physical and biological properties. For instance, modifying the length and branching of the alkoxy chain is a common strategy in the design of liquid crystals, where such changes can alter mesophase behavior and transition temperatures.

Furthermore, in medicinal chemistry, the presence and nature of an ester group can affect a compound's metabolic stability. Ester groups can be intentionally designed into drug molecules to create "soft drugs" that are predictably metabolized or "pro-drugs" that are hydrolyzed by esterases in the body to release an active component. Studies comparing the hydrolysis rates of various benzoate esters have shown that stability is inversely proportional to the size of the alcohol portion of the ester, highlighting how structural modifications can tune a molecule's properties.

Table 1: Physical Properties of Selected Benzoate Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | 199.6 | -12 |

| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | 212 | -34 |

| Propyl Benzoate | C₁₀H₁₂O₂ | 164.20 | 231 | -51 |

| Ethyl 3-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 278 | 72-74 |

| Ethyl 3,4-dihydroxybenzoate | C₉H₁₀O₄ | 182.17 | ~276 | 132-134 |

This table contains interactive data. Data sourced from various chemical suppliers and databases.

The Role of Iodine in Organic Synthesis and Functional Group Interconversions

Iodine plays a crucial and versatile role in organic synthesis, often serving as a reactive handle for functional group interconversion (FGI). The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which makes alkyl and aryl iodides highly reactive substrates in a variety of transformations.

In a molecule like Ethyl 3-(2-iodoethoxy)benzoate, the primary alkyl iodide functionality is particularly important. The iodine atom is an excellent leaving group in nucleophilic substitution (S_N2) reactions. This allows for the straightforward introduction of a wide array of nucleophiles—such as amines, azides, thiols, and cyanides—to replace the iodine, thereby providing a gateway to diverse molecular structures. This strategy is fundamental in building complex molecules from simpler, readily available starting materials.

Beyond its role as a leaving group, iodine can be used catalytically in numerous reactions, including esterifications and acetalizations, often promoting reactions under mild and neutral conditions. While molecular iodine (I₂) is a weak electrophile, its reactivity can be enhanced, or more potent sources of electrophilic iodine (I⁺) can be generated for use in electrophilic substitution reactions. The ease of conversion between iodine's different oxidation states also contributes to its utility in oxidative coupling reactions.

Table 2: Average Carbon-Halogen (C-X) Bond Dissociation Energies

| Bond | Average Bond Energy (kJ/mol) |

| C-F | 485 |

| C-Cl | 327 |

| C-Br | 285 |

| C-I | 213 |

This table illustrates the relative weakness of the C-I bond, which underlies its high reactivity as a leaving group in synthetic reactions.

Overview of Contemporary Academic Research Trajectories for Complex Aryl Ether Structures

The synthesis of complex aryl ethers is a dynamic area of academic and industrial research. Traditional methods like the Williamson ether synthesis, while foundational, often require harsh conditions (strong bases) and can have limited scope. Consequently, much research has focused on the development of milder and more general transition-metal-catalyzed methods.

Copper-catalyzed Ullmann-type couplings and, more recently, palladium-catalyzed Buchwald-Hartwig amination-type C-O coupling reactions have become powerful tools for constructing the aryl ether linkage. skemman.isorganic-chemistry.org These methods often exhibit broad functional group tolerance and can be performed under significantly milder conditions than their classical counterparts. Research continues to refine these systems through the development of new ligands and catalysts that can couple an ever-wider range of aryl halides (including less reactive chlorides) and alcohols.

For a molecule like this compound, a plausible and efficient synthesis would follow established, multi-step synthetic logic. A common approach to such haloalkoxy arenes involves a two-step process:

Williamson Ether Synthesis : Reaction of a phenol (B47542) (in this case, ethyl 3-hydroxybenzoate) with a dihaloalkane (e.g., 1-bromo-2-chloroethane (B52838) or 1,2-dibromoethane) in the presence of a base to form the ether linkage, yielding an intermediate like ethyl 3-(2-bromoethoxy)benzoate.

Finkelstein Reaction : Subsequent treatment of the bromo- or chloro-substituted intermediate with an iodide salt, such as sodium iodide (NaI) in acetone, to exchange the halogen and furnish the final iodo-substituted product.

This modular approach allows for the independent formation of the ester, the aryl ether, and the alkyl iodide functionalities, providing a robust pathway to the target compound and its analogues. While specific literature detailing the synthesis of this compound is not prominent, its construction relies on these well-understood and highly reliable reactions central to modern organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C11H13IO3 |

|---|---|

Molecular Weight |

320.12 g/mol |

IUPAC Name |

ethyl 3-(2-iodoethoxy)benzoate |

InChI |

InChI=1S/C11H13IO3/c1-2-14-11(13)9-4-3-5-10(8-9)15-7-6-12/h3-5,8H,2,6-7H2,1H3 |

InChI Key |

ODBGKBWQAKXFIU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OCCI |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Ethyl 3 2 Iodoethoxy Benzoate

Transformations of the Benzoate (B1203000) Ester Moiety

The ethyl benzoate portion of the molecule contains a carbonyl group that is susceptible to attack by nucleophiles, offering a second site for chemical modification, independent of the iodoethoxy chain.

The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible and, upon subsequent acidification, yields 3-(2-iodoethoxy)benzoic acid in high purity .

Acid-catalyzed hydrolysis, using aqueous mineral acids like HCl or H₂SO₄, is an equilibrium process that can also be driven to completion by using a large excess of water .

Transesterification involves the substitution of the ethoxy group of the ester with a different alkoxy group. This is typically accomplished by reacting Ethyl 3-(2-iodoethoxy)benzoate with another alcohol (e.g., methanol (B129727), propanol) in the presence of a catalytic amount of acid (e.g., H₂SO₄) or base (e.g., NaOMe). This equilibrium-driven reaction is often pushed towards the product by using the new alcohol as the solvent .

The table below outlines key transformations of the ester group.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Basic Hydrolysis (Saponification) | 1. NaOH (aq), heat 2. H₃O⁺ | 3-(2-Iodoethoxy)benzoic acid | |

| Acidic Hydrolysis | H₂SO₄ (cat.), H₂O, heat | 3-(2-Iodoethoxy)benzoic acid | |

| Transesterification | Methanol, NaOMe (cat.), heat | Mthis compound |

The ester carbonyl is readily reducible to either an aldehyde or a primary alcohol, depending on the choice of reducing agent and reaction conditions. Strong, non-selective hydride reagents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) will reduce the ester completely to the corresponding primary alcohol, [3-(2-iodoethoxy)phenyl]methanol. This powerful reduction proceeds via an aldehyde intermediate which is immediately further reduced.

For a more controlled reduction to the aldehyde, sterically hindered and less reactive hydride reagents are required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. When one equivalent of DIBAL-H is added at low temperatures (e.g., -78 °C) in a non-polar solvent like toluene (B28343) or dichloromethane, the reaction can be stopped at the aldehyde stage, yielding 3-(2-iodoethoxy)benzaldehyde after an aqueous workup.

Other transformations include the reaction with organometallic reagents, such as Grignard reagents (RMgX). The addition of two equivalents of a Grignard reagent to the ester results in the formation of a tertiary alcohol, where two identical R groups from the reagent have been added to the carbonyl carbon.

Aromatic Ring Reactivity and Functionalization

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its two substituents: the ethyl carboxylate group (-COOEt) and the 2-iodoethoxy group (-OCH₂CH₂I). These groups exert competing influences on the regioselectivity of electrophilic aromatic substitution and provide handles for modern functionalization techniques.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.commsu.edu The reaction proceeds via a two-step mechanism: the initial attack by an electrophile disrupts the ring's aromaticity to form a carbocation intermediate (a benzenonium ion), followed by a rapid deprotonation step that restores aromaticity. masterorganicchemistry.commsu.edu The position of the incoming electrophile is directed by the ring's existing substituents.

In this compound, the two substituents have opposing directing effects:

Ethyl Benzoate Group (-COOEt): This group is electron-withdrawing and acts as a deactivating, meta-director. grabmyessay.com It reduces the nucleophilicity of the benzene ring and directs incoming electrophiles to the positions meta to itself (C5).

2-Iodoethoxy Group (-OCH₂CH₂I): The ether oxygen atom is electron-donating through resonance, making this group an activating, ortho, para-director. It directs incoming electrophiles to the C2, C4, and C6 positions.

The interplay of these effects determines the likely substitution pattern. The activating nature of the ether group generally makes the ring more reactive than nitrobenzene (B124822) but less reactive than benzene. msu.edu The ultimate regiochemical outcome depends on the specific electrophile and reaction conditions, with substitution occurring at the positions most activated. The C4 and C6 positions are activated by the ether and not strongly deactivated by the distant ester group, making them likely targets.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Effect of -COOEt (at C1) | Directing Effect of -OCH₂CH₂I (at C3) | Combined Influence | Predicted Major Product(s) |

| C2 | Ortho (Deactivated) | Ortho (Activated) | Sterically hindered; activated by ether | Minor Product |

| C4 | Para (Deactivated) | Ortho (Activated) | Activated by ether; less sterically hindered | Major Product |

| C5 | Meta (Favored) | Meta (Disfavored) | Deactivated by ether; favored by ester | Minor Product |

| C6 | Ortho (Deactivated) | Para (Activated) | Activated by ether; sterically accessible | Major Product |

Transition Metal-Catalyzed Aryl Coupling and C-H Functionalization

While the molecule contains an iodo-substituent, it is on the alkyl chain rather than the aromatic ring, precluding its direct use as an aryl halide in classical cross-coupling reactions like Suzuki or Negishi without prior modification. nih.govchemie-brunschwig.ch However, the field of C-H functionalization offers a modern alternative for modifying the aromatic ring directly. organic-chemistry.org

Transition-metal catalysis can enable the coupling of aryl C-H bonds with various partners. mdpi.com In this compound, the ether oxygen or the carbonyl group of the ester could function as directing groups, guiding a metal catalyst (e.g., Palladium, Rhodium, or Ruthenium) to activate a specific, adjacent C-H bond. epfl.ch

Potential C-H Functionalization Reactions:

Ortho-Arylation: Directed by the ether oxygen, a palladium catalyst could facilitate the coupling of the C4 or C2 position with an aryl halide or boronic acid.

Ortho-Alkenylation: Using a rhodium or ruthenium catalyst, the C-H bonds at positions ortho to the directing group could be coupled with alkenes.

Directed Borylation: Iridium-catalyzed borylation can occur at positions beta to an ether oxygen, presenting a potential pathway for functionalizing the ring. organic-chemistry.org

These methods provide a route to complex substituted benzonates that bypasses the need for traditional multi-step syntheses involving the pre-functionalization of the aromatic ring. tcichemicals.com

Table 2: Potential Directed C-H Functionalization Strategies

| Directing Group | Target C-H Position(s) | Potential Catalyst | Reaction Type | Potential Product Type |

| Ether Oxygen | C2, C4 | Pd(II), Rh(III) | C-H Arylation/Olefination | 4-Aryl/alkenyl or 2-Aryl/alkenyl substituted product |

| Carbonyl Oxygen | C2 | Pd(II) | C-H Alkenylation | 2-Alkenyl substituted product |

Intramolecular Cyclization and Rearrangement Pathways

The 2-iodoethoxy side chain is a key structural motif that enables a variety of intramolecular reactions, leading to the formation of new heterocyclic ring systems.

Iodine-Catalyzed Rearrangements of Aryl Ethers

Molecular iodine can catalyze transformations of aryl ethers, often under solvent-free conditions. rsc.org While the classic iodine-catalyzed Claisen rearrangement requires an allyl aryl ether, other rearrangements are possible. researchgate.net For instance, iodine can promote the disproportionation of certain aryl ethers, a process that involves C-O bond cleavage and hydride transfer steps. rsc.org In the case of this compound, an iodine catalyst could potentially initiate cleavage of the ether linkage or other rearrangements involving the iodoalkyl chain, although specific studies on this substrate are not prevalent.

Intramolecular Radical Cyclizations Involving the Iodoethoxy Chain

The carbon-iodine bond in the iodoethoxy chain is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for intramolecular radical cyclization. nih.gov This process allows for the construction of fused ring systems, which are valuable scaffolds in medicinal chemistry. thieme-connect.de

The general mechanism involves three key steps:

Radical Generation: The reaction is initiated by generating a primary alkyl radical from the iodoethoxy chain. This can be achieved using radical initiators (e.g., AIBN with a reducing agent like Bu₃SnH), transition metals, or photolysis. nih.govscielo.org.mx

Intramolecular Cyclization: The generated radical attacks the aromatic ring in an intramolecular fashion. The attack can occur at several positions, but cyclization is typically favored at an ortho position (C2 or C4) relative to the ether linkage, leading to the formation of five- or six-membered rings.

Rearomatization: The resulting cyclohexadienyl radical intermediate is then rearomatized, usually through the loss of a hydrogen atom, to yield the final, stable cyclized product.

This synthetic strategy can lead to the formation of highly substituted 2,3-dihydrobenzofurans or related heterocyclic structures. nih.gov

Table 3: Reagents and Potential Products for Intramolecular Radical Cyclization

| Reagent/Condition | Radical Generation Method | Probable Cyclization Pathway | Potential Product Structure |

| n-Bu₃SnH, AIBN, heat | Tin-mediated iodine abstraction | 5-exo-trig cyclization | 2,3-Dihydrobenzofuran (B1216630) derivative |

| Tris(trimethylsilyl)silane (TTMSS), visible light | Photochemical silyl (B83357) radical-mediated iodine abstraction | 5-exo-trig cyclization | Functionalized 2,3-dihydrobenzofuran derivative nih.gov |

| Mn(OAc)₃, heat | Oxidative single-electron transfer | Oxidative cyclization | May lead to various fused or spirocyclic products thieme-connect.de |

| Fe(II)/H₂O₂ (Fenton-type) | Reductive generation of alkyl radical | Reductive cyclization | Fused pyridone-like structures in analogous systems scielo.org.mx |

Spectroscopic and Advanced Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like Ethyl 3-(2-iodoethoxy)benzoate. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise chemical environment of each hydrogen and carbon atom in the molecule can be determined.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the ethyl ester protons, and the iodoethoxy side-chain protons.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. Key signals include those for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and iodoethoxy groups.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the structural assignment. oxinst.com A COSY spectrum would establish the connectivity between adjacent protons, for instance, confirming the -CH₂-CH₂- fragment in the iodoethoxy group and the -CH₂-CH₃ fragment in the ethyl ester group. oxinst.com An HSQC spectrum correlates each proton with its directly attached carbon atom, providing unambiguous C-H bond correlations.

Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds like ethyl benzoate (B1203000) and iodo-alkanes.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl (-CH₃) | ~1.3-1.4 | Triplet (t) | 3H |

| Iodoethoxy (-CH₂I) | ~3.3-3.4 | Triplet (t) | 2H |

| Iodoethoxy (-OCH₂-) | ~4.2-4.3 | Triplet (t) | 2H |

| Ethyl (-OCH₂-) | ~4.3-4.4 | Quartet (q) | 2H |

| Aromatic (Ar-H) | ~7.1-7.7 | Multiplet (m) | 4H |

Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds. hmdb.ca

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Iodoethoxy (-CH₂I) | ~2-5 |

| Ethyl (-CH₃) | ~14 |

| Ethyl (-OCH₂-) | ~61 |

| Iodoethoxy (-OCH₂-) | ~68 |

| Aromatic (Ar-C) | ~115-132 |

| Aromatic (Ar-C-O) | ~158 |

| Ester (C=O) | ~166 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental formula of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). dovepress.com For this compound, HRMS analysis would confirm its molecular formula, C₁₁H₁₃IO₃.

The technique provides a measured mass-to-charge ratio (m/z) that can be compared to a calculated theoretical value. The close agreement between the experimental and theoretical mass validates the proposed elemental composition. This analysis is often performed using soft ionization techniques like Electrospray Ionization (ESI). rsc.orgnih.govrsc.org

HRMS Data for this compound (C₁₁H₁₃IO₃)

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 319.9904 |

| [M+H]⁺ | 320.9982 |

| [M+Na]⁺ | 342.9801 |

The detection of an isotopic pattern corresponding to the presence of a single iodine atom would further substantiate the structure. This technique is routinely used to confirm the identity of synthesized compounds in research settings. nih.govacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent band would be the strong carbonyl (C=O) stretch of the ester group. Other significant absorptions include the C-O stretching vibrations from both the ester and the ether linkages, as well as C-H stretches from the aromatic and aliphatic parts of the molecule. The presence of these specific bands provides strong evidence for the compound's structure.

Characteristic IR Absorption Bands for this compound Frequencies are based on typical values for the respective functional groups. libretexts.orglibretexts.orglumenlearning.com

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| Ester C=O | Stretch | ~1720 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1470 | Medium-Weak |

| Ether & Ester C-O | Stretch | 1300-1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The primary chromophore in this compound is the substituted benzene (B151609) ring.

Based on the spectrum of the parent compound, ethyl benzoate, this compound is expected to exhibit characteristic absorption bands in the UV region. nist.gov The ethoxy and iodoethoxy substituents on the benzene ring act as auxochromes, which can influence the position and intensity of the absorption maxima (λmax). The spectrum would likely show a strong absorption band (the E-band) and a weaker, structured band (the B-band) characteristic of substituted benzenes.

Expected UV-Vis Absorption Data for this compound Based on data for ethyl benzoate. nist.gov

| Band | Predicted λmax (nm) | Origin |

| E-band | ~230 | π → π* transition |

| B-band | ~275 | π → π* transition (benzenoid) |

Chromatographic Methods for Purity Assessment and Isolation (e.g., GC, HPLC, Flash Chromatography)

Chromatographic techniques are indispensable for the purification and purity assessment of this compound.

Flash Chromatography is a common method used for the purification of synthetic compounds on a laboratory scale. thieme-connect.de For a molecule with the polarity of this compound, a typical method would involve using a silica (B1680970) gel stationary phase with a gradient mobile phase, such as a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) or pentane. uva.nlrsc.orgambeed.com

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of a final compound with high accuracy. nih.govresearchgate.net A reverse-phase HPLC method would be most suitable.

Typical HPLC Conditions:

Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm) sielc.com

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like formic acid or phosphoric acid to improve peak shape. sielc.comshimadzu.com

Detection: UV detector set to one of the compound's absorption maxima (e.g., 230 nm or 254 nm). shimadzu.com

Purity: Final compounds in research are typically expected to have a purity of >95% as determined by HPLC analysis. nih.govacs.org

Gas Chromatography (GC) can also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable. notulaebotanicae.rosynectics.net

Typical GC Conditions:

Column: A capillary column, such as one with a ZB-WAX or similar stationary phase. notulaebotanicae.ro

Carrier Gas: Helium or Hydrogen.

Detection: Flame Ionization Detector (FID) for general purity or Mass Spectrometry (MS) for impurity identification. scirp.org

Theoretical and Computational Investigations into Ethyl 3 2 Iodoethoxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be fundamental to understanding the electronic characteristics of Ethyl 3-(2-iodoethoxy)benzoate. These calculations would provide a detailed picture of the electron distribution within the molecule, which is key to its stability and reactivity.

The primary outputs of such a study would include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter, as it provides an approximation of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich regions of the molecule, such as the benzene (B151609) ring and the oxygen atoms of the ester and ether groups. The LUMO, conversely, would be expected to be distributed over the carbonyl group and potentially the carbon atom bonded to the iodine, given iodine's electron-withdrawing nature.

A typical data table generated from these calculations would resemble the following hypothetical results:

| Parameter | Calculated Value (Hartrees) | Calculated Value (eV) |

| HOMO Energy | -0.245 | -6.67 |

| LUMO Energy | -0.052 | -1.41 |

| HOMO-LUMO Gap | 0.193 | 5.26 |

Note: These are hypothetical values for illustrative purposes.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful lens through which to study the potential chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, researchers can identify the most likely pathways, intermediates, and, crucially, the transition states.

For instance, a common reaction involving a molecule with an iodoalkoxy group would be a nucleophilic substitution at the carbon bearing the iodine atom. DFT calculations could be employed to model the reaction of this compound with a nucleophile (e.g., hydroxide). These calculations would determine the activation energy required to reach the transition state, providing insight into the reaction rate. The geometry of the transition state would also be determined, revealing the atomic arrangement at the peak of the energy barrier.

A hypothetical reaction coordinate diagram would illustrate the energy changes as the reactants are converted to products, with the transition state representing the highest energy point on this path.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The three-dimensional structure and flexibility of this compound are critical to its physical and chemical properties. Conformational analysis would be performed to identify the most stable spatial arrangements of the molecule. This involves systematically rotating the single bonds, such as the C-C and C-O bonds in the ethoxybenzoate side chain, and calculating the corresponding energy of each conformation. The results would reveal the global minimum energy conformation, which is the most populated structure at thermal equilibrium.

Molecular dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and provide insights into the flexibility and vibrational modes of the molecule. This would be particularly useful for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

One of the significant strengths of computational chemistry is its ability to predict spectroscopic data. For this compound, DFT calculations could be used to simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectrum: Calculations of the vibrational frequencies would predict the positions of absorption bands in the IR spectrum. These predicted frequencies correspond to specific bond stretches, bends, and torsions within the molecule. Comparing the computed spectrum with an experimentally obtained spectrum is a standard method for validating the accuracy of the computational model.

NMR Spectrum: The chemical shifts of the ¹H and ¹³C atoms could be calculated and compared to experimental NMR data. This provides a detailed check on the calculated electronic environment of each atom in the molecule.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions that give rise to absorption in the UV-Vis region. This would provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

A comparison of hypothetical calculated and experimental spectroscopic data is presented below:

| Spectroscopic Data | Calculated Value | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1725 | 1720 |

| ¹H NMR: -OCH₂CH₃ (ppm) | 4.35 | 4.32 |

| ¹³C NMR: C=O (ppm) | 166.5 | 166.2 |

| UV-Vis: λmax (nm) | 245 | 248 |

Note: These are hypothetical values for illustrative purposes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the multi-step preparation of Ethyl 3-(2-iodoethoxy)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential esterification and halogenation steps. For example:

Esterification : React 3-hydroxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form ethyl 3-hydroxybenzoate.

Etherification : Introduce the 2-iodoethoxy group via nucleophilic substitution, using 2-iodoethyl bromide and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .

- Optimization Strategies :

- Use inert atmospheres (N₂/Ar) to prevent iodine oxidation.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect signals for the ethyl ester (δ ~1.3 ppm, triplet; δ ~4.3 ppm, quartet), aromatic protons (δ ~6.8–7.8 ppm), and the iodoethoxy chain (δ ~3.5–4.1 ppm for OCH₂CH₂I) .

- ¹³C NMR : Confirm the ester carbonyl (δ ~167 ppm) and iodine-bearing carbons (δ ~20–30 ppm for CH₂I) .

- FT-IR : Look for ester C=O stretch (~1720 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic approaches are suitable for resolving the solid-state structure of this compound, and how does iodine substitution influence crystal packing?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXD for phase determination, SHELXL for refinement) .

- Key Considerations :

- The bulky iodoethoxy group may induce steric hindrance, affecting torsion angles and intermolecular interactions (e.g., halogen bonding) .

- Compare with non-iodinated analogs (e.g., ethyl 3-ethoxybenzoate) to isolate electronic vs. steric effects .

Q. How can researchers investigate the reactivity of the iodoethoxy group in nucleophilic substitution reactions under varying conditions?

- Methodological Answer :

- Experimental Design :

- Substitution with Azide : React with NaN₃ in DMF at 60°C, monitoring iodide release via argentometric titration.

- Cross-Coupling : Use Pd catalysts (e.g., Suzuki-Miyaura with arylboronic acids) to replace iodine .

- Kinetic Analysis : Compare reaction rates (UV-Vis or GC-MS) with bromo/chloro analogs to assess leaving-group efficacy .

Q. What strategies can reconcile discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Test cytotoxicity (MTT assay) and target affinity (e.g., kinase inhibition) across multiple cell lines .

- Metabolic Stability : Use liver microsomes to evaluate iodine’s impact on pharmacokinetics (LC-MS/MS quantification) .

- Structural-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing iodine with CF₃ or OCH₃) to isolate electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.